2-(4-Fluorophenyl)-5-nitropyridine

Übersicht

Beschreibung

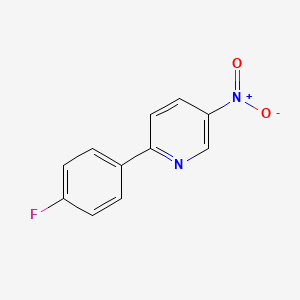

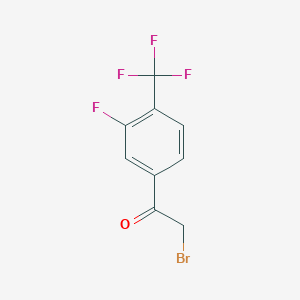

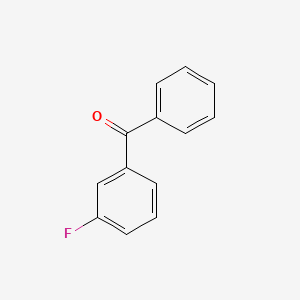

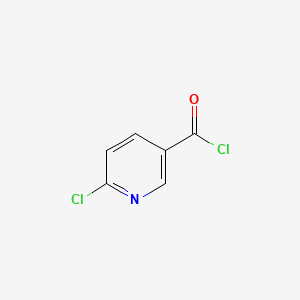

“2-(4-Fluorophenyl)-5-nitropyridine” is likely a compound that contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The molecule also contains a fluorophenyl group, which is a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement) with a fluorine atom attached .

Synthesis Analysis

While specific synthesis methods for “2-(4-Fluorophenyl)-5-nitropyridine” are not available, similar compounds are often synthesized through reactions involving aromatic substitution, where a substituent on an aromatic ring is replaced by another .Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)-5-nitropyridine” would likely involve a pyridine ring attached to a fluorophenyl group. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

The chemical reactions of “2-(4-Fluorophenyl)-5-nitropyridine” would likely involve electrophilic aromatic substitution, given the presence of the aromatic pyridine and phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Fluorophenyl)-5-nitropyridine” would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

- Field : Biochemistry

- Application : Indole derivatives, which can be synthesized using fluorophenyl compounds, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods : The indole derivatives are synthesized through a variety of chemical reactions, often involving the condensation of aldehydes and primary amines .

- Results : The synthesized indole derivatives have shown promising results in preclinical and clinical trials for the treatment of various diseases .

- Field : Inorganic Chemistry

- Application : A series of metal complexes were synthesized using a Schiff base ligand derived from 4-fluorophenyl compounds. These complexes have potential applications in the treatment of bacterial infections and cancers .

- Methods : The Schiff base ligand was synthesized in a methanolic medium through the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline . The metal complexes were then formed using this ligand .

- Results : The synthesized metal complexes exhibited higher antibacterial activity than the free Schiff base ligand .

Biological Potential of Indole Derivatives

Synthesis of Schiff Base Metal Complexes

- Field : Pharmaceutical Chemistry

- Application : 4-Fluorophenylacetic acid, a derivative of fluorophenyl compounds, is used in the synthesis of various pharmaceuticals .

- Methods : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being synthesized .

- Results : The synthesized pharmaceuticals have potential therapeutic applications, although the specific results or outcomes would depend on the particular pharmaceutical and its intended use .

- Field : Medicinal Chemistry

- Application : Certain indole derivatives, which can be synthesized using fluorophenyl compounds, have been found to possess antiviral activity .

- Methods : The antiviral agents are synthesized through a variety of chemical reactions, often involving the condensation of aldehydes and primary amines .

- Results : The synthesized antiviral agents have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Pharmaceutical Applications of 4-Fluorophenylacetic Acid

Synthesis of Antiviral Agents

- Field : Organic Chemistry

- Application : This compound was synthesized and evaluated for its antimicrobial and antioxidant activity .

- Methods : The compound was synthesized through a series of chemical reactions, with the final product being a reddish brown semi-solid .

- Results : The compound showed significant activity against S. typhi and a positive antioxidant activity shown by reduction in color with percentage inhibition of 89% .

- Field : Pharmaceutical Chemistry

- Application : 2-Phenyl- and 2-(4-fluorophenyl)-2,2-difluoroacetaldehyde were used as key starting points for the synthesis of β,β-difluorophenylalanine analogs .

- Methods : The conversion of these compounds into their respective cyanohydrins followed by acid hydrolysis with gaseous HCl in ethanol afforded the α-hydroxy esters .

- Results : The synthesized β,β-difluorophenylalanine analogs have potential therapeutic applications, although the specific results or outcomes would depend on the particular analog and its intended use .

Synthesis of Bioactive 2-(4-Fluorophenyl)-4-(4-(4-Methoxyphenyl)-5-(3-Nitrophenyl)-4H-1,2,4-Triazol-3-yl)Quinoline

Synthesis of β,β-Difluorophenylalanine Analogs

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-3-1-8(2-4-9)11-6-5-10(7-13-11)14(15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXAGUEHBMXZMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382507 | |

| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-5-nitropyridine | |

CAS RN |

886361-78-0 | |

| Record name | 2-(4-fluorophenyl)-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-Diamino-6-[3-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B1362341.png)